2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
IUPAC Name |
5-(4-methylphenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-8-10-16(11-9-15)22-25-20(18-6-2-3-7-21(18)26-22)13-19(24-25)17-5-4-12-23-14-17/h2-12,14,20,22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXCNNLBRRVPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CN=CC=C4)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The pyridine and tolyl groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction environments, and purification techniques such as chromatography or recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Its chemical stability and reactivity might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved might include signal transduction, gene expression, or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The p-tolyl group in the target compound and ’s analog may enhance metabolic stability due to methyl’s electron-donating nature . Halogens (Cl, Br) and nitro groups () introduce electron-withdrawing effects, which could modulate receptor binding or enzymatic interactions .
Spiro Derivatives :
- Spiro compounds () exhibit antimicrobial activity, suggesting that the pyrazolo-oxazine core can be functionalized to target microbial enzymes or membranes .
Heteroaromatic Substitutions :
- The pyridin-3-yl group in the target compound may engage in hydrogen bonding or π-stacking interactions, a feature absent in phenyl- or naphthyl-substituted analogs .
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Answer:
The synthesis involves three primary stages:
Chalcone Formation : Substituted salicylic aldehydes react with acetophenones via Claisen-Schmidt condensation to yield 2-hydroxychalcones. This step requires precise control of reaction time and temperature (e.g., 60–80°C, 6–8 hours) to avoid side products .
Cyclization with Hydrazine : Chalcones undergo cyclization with hydrazine hydrate to form 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols. Solvent choice (e.g., ethanol or methanol) significantly impacts yield .
Final Ring Closure : Pyridine-3-carbaldehyde reacts with the pyrazoline intermediate under acidic conditions (e.g., glacial acetic acid) to form the benzooxazine core via intramolecular cyclization. Microwave-assisted synthesis (e.g., 150°C, 30 minutes) can enhance reaction efficiency compared to traditional thermal methods .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy : and NMR identify proton environments (e.g., pyridyl protons at δ 8.2–8.8 ppm) and confirm fused-ring connectivity .
- X-Ray Crystallography : Resolves spatial arrangement, including dihedral angles between the pyridyl and p-tolyl groups, critical for understanding π-π stacking interactions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) and detects fragmentation patterns .
Basic: What in silico methods are used to assess its drug-likeness?
Answer:
Computational screening includes:
- Lipinski’s Rule of Five : Evaluates molecular weight (<500 Da), logP (<5), hydrogen bond donors (<5), and acceptors (<10). All synthesized derivatives comply .
- Veber’s Criteria : Assesses polar surface area (<140 Ų) and rotatable bonds (<10) to predict oral bioavailability. The compound’s rigid fused-ring system reduces rotatable bonds, enhancing compliance .
- SwissADME Prediction : Validates solubility (LogS ≈ -4.5) and intestinal permeability, highlighting potential challenges in aqueous formulation .
Advanced: How can researchers optimize cyclization reaction yields?
Answer:
Key strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclization kinetics by stabilizing transition states. For example, DMF increases yields by 20% compared to ethanol .
- Catalytic Acids : p-Toluenesulfonic acid (PTSA) at 5 mol% accelerates intramolecular cyclization while minimizing side reactions .
- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes with 85% yield via enhanced thermal efficiency .
- Temperature Gradients : Stepwise heating (80°C → 120°C) prevents premature decomposition of intermediates .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., variable IC values in anticancer assays) require:
- Assay Standardization : Validate cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., serum-free media reduces off-target effects) .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may skew in vitro results .
- Dose-Response Curves : Ensure linearity across concentrations (1 nM–100 µM) to avoid false negatives from solubility limits .
- Orthogonal Assays : Confirm activity via enzymatic inhibition (e.g., COX-2 ELISA) alongside cell viability assays .
Advanced: What computational approaches predict target interactions?
Answer:
- Molecular Docking :
- MD Simulations :
Advanced: How does substituent variation impact bioactivity?
Answer:
- p-Tolyl vs. Naphthyl : The p-tolyl group enhances hydrophobic interactions with kinase pockets (e.g., EGFR), while naphthyl derivatives show improved π-stacking but reduced solubility .
- Pyridyl Position : 3-Pyridyl analogs exhibit stronger hydrogen bonding (e.g., with Asp104 in PARP1) compared to 4-pyridyl isomers .
- Methoxy Substitution : 7-Methoxy derivatives increase metabolic stability (t = 2.1 hours in microsomes) by blocking oxidative sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
